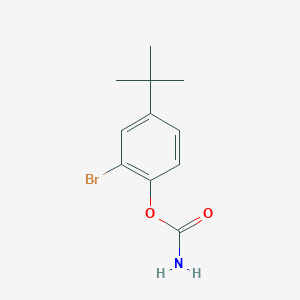

2-bromo-4-tert-butylphenyl carbamate

Description

2-Bromo-4-tert-butylphenyl carbamate is a carbamate derivative characterized by a bromine atom at the 2-position and a bulky tert-butyl group at the 4-position of the phenyl ring. Carbamates are widely studied for their biological activity, particularly as enzyme inhibitors (e.g., acetylcholinesterase (AChE) in pesticides) and pharmaceutical intermediates .

Properties

IUPAC Name |

(2-bromo-4-tert-butylphenyl) carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,3)7-4-5-9(8(12)6-7)15-10(13)14/h4-6H,1-3H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGLWRQXOUFYEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

The compound is widely utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of biaryl compounds through coupling reactions, which are crucial in producing pharmaceuticals and agrochemicals.

Key Reactions:

- Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols, leading to diverse substituted aniline derivatives.

- Deprotection Reactions: The carbamate group can be removed under acidic conditions to yield free amines for further reactions.

Medicinal Chemistry

In medicinal chemistry, 2-bromo-4-tert-butylphenyl carbamate is employed in the development of drug candidates. Its derivatives have been investigated for biological activity, including potential insecticidal properties against disease-vectoring mosquitoes through inhibition of acetylcholinesterase (AChE) enzymes .

Case Study:

Research has demonstrated that carbamates can serve as effective AChE inhibitors, highlighting the potential for this compound and its derivatives in developing new insecticides .

Agricultural Chemistry

The compound's ability to act as an intermediate in the synthesis of agrochemicals positions it as a valuable asset in agricultural research. Its derivatives may offer enhanced efficacy against pests while minimizing environmental impact.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Halogen and Substituent Effects

Tert-butyl (4-chlorophenethyl)carbamate (CAS 167886-56-8) shares a tert-butyl group and halogen substitution but differs in the phenyl ring structure and halogen type (Cl vs. Br). Key comparisons:

- Molecular Weight : The bromine atom in 2-bromo-4-tert-butylphenyl carbamate increases molecular weight (~300 g/mol estimated) compared to the chloro analog (255.74 g/mol) .

- Safety: The chloro analog is classified as non-hazardous, whereas brominated carbamates might exhibit higher toxicity due to increased lipophilicity, though specific data is unavailable .

Conformational Influences

Carbamate conformation critically impacts biological activity. In active inhibitors, a cis-arranged carbamate forms a “hairpin” structure, facilitating target binding . However, some carbamates (e.g., derivatives tested by Lin et al.) lack interactions with catalytic triads due to substituent differences . For this compound:

- The tert-butyl group may enforce a specific conformation (e.g., cis), promoting hairpin-like structures for enhanced binding.

- Bromine’s steric and electronic effects could disrupt interactions with enzyme active sites, reducing efficacy compared to unhindered analogs .

Data Table: Comparative Analysis of Carbamates

Research Findings and Implications

- Metabolic Stability : Bulky tert-butyl groups may slow hydrolysis, increasing environmental persistence compared to aldicarb .

- Enzyme Interaction : Bromine’s electronic effects could enhance carbamate reactivity, but steric hindrance might reduce binding efficiency in some enzyme pockets .

- Structural Insights : Conformational studies using tools like SHELX (commonly used for small-molecule refinement) could clarify the spatial arrangement of this compound and its analogs .

Q & A

Q. What are the optimal synthetic routes for 2-bromo-4-tert-butylphenyl carbamate, and how can reaction conditions be optimized?

The synthesis typically involves carbamate formation via reaction of 2-bromo-4-tert-butylphenol with an appropriate carbamoyl chloride or isocyanate under basic conditions. Optimization may include:

- Catalyst selection : Use of bases like triethylamine or DMAP to enhance nucleophilicity .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and improve yield .

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like hydrolysis . Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : - and -NMR to confirm substitution patterns and carbamate linkage .

- HPLC-MS : To assess purity (>95%) and detect trace impurities .

- X-ray crystallography : For unambiguous structural confirmation, leveraging programs like SHELXL for refinement .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Thermal stability : Store at 2–8°C in inert atmospheres to prevent decomposition; avoid prolonged exposure to light .

- pH sensitivity : Hydrolysis risks increase under strongly acidic/basic conditions; use buffered solutions (pH 6–8) in biological assays .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and how are these predictions validated experimentally?

- In silico approaches : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like enzymes or receptors .

- Validation : Compare computational binding affinities with in vitro assays (e.g., IC measurements via enzyme inhibition studies) .

- Contradiction resolution : Discrepancies between predicted and observed activities may arise from solvation effects or conformational flexibility, requiring multi-scale modeling .

Q. What experimental strategies resolve contradictions in reactivity data (e.g., unexpected byproducts or low yields)?

- Mechanistic probing : Use isotopic labeling (e.g., ) or kinetic studies to trace reaction pathways .

- In situ monitoring : Techniques like FT-IR or Raman spectroscopy identify transient intermediates .

- Design of experiments (DoE) : Statistical optimization of variables (e.g., temperature, stoichiometry) to isolate contributing factors .

Q. How does the bromine substituent and tert-butyl group influence the compound’s reactivity and bioactivity?

- Steric effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, enhancing stability .

- Electronic effects : Bromine’s electron-withdrawing nature increases electrophilicity, potentially enhancing binding to electron-rich biological targets .

- Structure-activity relationship (SAR) studies : Compare with analogs (e.g., 4-chloro or unsubstituted derivatives) to quantify substituent contributions .

Q. What methodologies are recommended for studying the compound’s mechanism of action in biological systems?

- Target identification : CRISPR-Cas9 screening or affinity chromatography coupled with MS-based proteomics .

- Kinetic assays : Measure time-dependent inhibition (e.g., pre-incubation experiments) to distinguish reversible vs. irreversible binding .

- Cellular imaging : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.